![molecular formula C9H10N4 B1428820 3-(1-methyl-1H-1,2,4-triazol-5-yl)aniline CAS No. 1248012-91-0](/img/structure/B1428820.png)
3-(1-methyl-1H-1,2,4-triazol-5-yl)aniline
Overview
Description
3-(1-methyl-1H-1,2,4-triazol-5-yl)aniline is a chemical compound with the molecular formula C7H10N6 . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms .
Molecular Structure Analysis
The molecular structure of 3-(1-methyl-1H-1,2,4-triazol-5-yl)aniline can be inferred from its molecular formula, C7H10N6. It contains a 1,2,4-triazole ring attached to an aniline group . The exact 3D conformer and other structural details would require further computational or experimental studies.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(1-methyl-1H-1,2,4-triazol-5-yl)aniline can be predicted based on its molecular structure. It has a molecular weight of 178.20 g/mol . Other properties such as solubility, melting point, boiling point, and spectral data would require experimental determination.Scientific Research Applications
Heterodimeric Cytokines Modulators
Compounds similar to “3-(1-methyl-1H-1,2,4-triazol-5-yl)aniline” have been used in the preparation of pyridazines, which act as modulators for heterodimeric cytokines. These modulators can be crucial in the treatment of various diseases .
Apoptosis Induction in Cancer Cells
Related triazole compounds have shown potential in inducing apoptosis in cancer cells, such as BT-474 cells. This suggests that “3-(1-methyl-1H-1,2,4-triazol-5-yl)aniline” could be researched for its efficacy in cancer treatment .
Synthesis of Triazole Derivatives
The triazole ring is a significant component in various chemical syntheses. Similar compounds have been used to develop efficient and sustainable methods for constructing triazole rings under flow conditions .
Chemical Structure Analysis
Compounds with the triazole moiety are often analyzed for their chemical structure to understand their properties and potential applications better .
Organic Synthesis Intermediate
Triazole derivatives can serve as intermediates in organic synthesis processes, contributing to the development of various pharmaceuticals and chemicals .
Mechanism of Action
Target of Action
Related compounds such as 1,2,4-triazole derivatives have been reported to interact with various biological targets, including tubulin and copper ions .
Mode of Action
It’s worth noting that 1,2,4-triazole derivatives have been shown to interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Related compounds have been found to inhibit tubulin polymerization , suggesting potential effects on microtubule dynamics and cell division processes.
Pharmacokinetics
The compound’s solubility in dmso suggests it may have good bioavailability.
Result of Action
Related compounds have been shown to induce apoptosis in cancer cells , suggesting potential cytotoxic effects.
Action Environment
The stability of related compounds in various solvents suggests that the compound’s action may be influenced by the solvent environment.
properties
IUPAC Name |
3-(2-methyl-1,2,4-triazol-3-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-13-9(11-6-12-13)7-3-2-4-8(10)5-7/h2-6H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAZXCJMIRSORA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methyl-1H-1,2,4-triazol-5-yl)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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